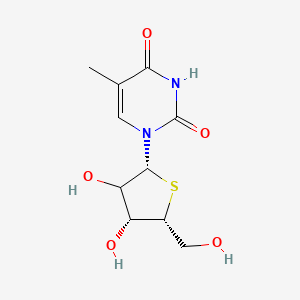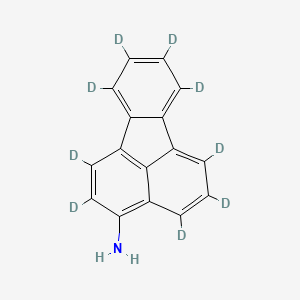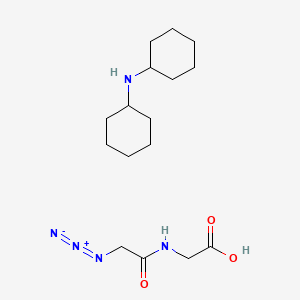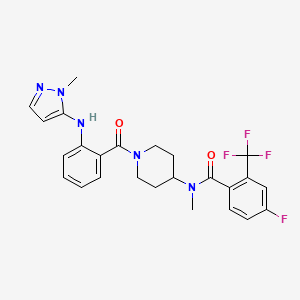
Glucosamine-6-13C (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucosamine-6-13C (hydrochloride): is a stable isotope-labeled compound of glucosamine hydrochloride. Glucosamine is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. It is commonly used as a dietary supplement and is a natural component of cartilage matrix and synovial fluid .
准备方法
Synthetic Routes and Reaction Conditions: Glucosamine-6-13C (hydrochloride) is typically synthesized through the chemical extraction of chitin from marine or fungal sources using strong acid at high temperatures for extended periods . Enzymatic hydrolysis is also employed, where chitin is hydrolyzed using specific enzymes like α-amylase and glucoamylase .
Industrial Production Methods: Industrial production of glucosamine involves microbial fermentation using wild-type or engineered microorganisms and enzymatic catalysis with chitinolytic enzymes . This method is preferred due to its economic and eco-friendly nature .
化学反应分析
Types of Reactions: Glucosamine-6-13C (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like alkyl halides.
Major Products: The major products formed from these reactions include various glucosamine derivatives, which are used in biochemical and pharmaceutical applications .
科学研究应用
Glucosamine-6-13C (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies due to its stable isotope labeling.
Biology: Plays a role in the synthesis of glycosylated proteins and lipids.
Medicine: Commonly used in the treatment of osteoarthritis and joint pain.
Industry: Employed in the production of dietary supplements and as a natural food preservative.
作用机制
The mechanism of action of glucosamine-6-13C (hydrochloride) involves its role as a precursor for glycosaminoglycans, which are major components of joint cartilage . It helps rebuild cartilage and maintain joint health by contributing to the synthesis of proteoglycans and other extracellular matrix components .
相似化合物的比较
- Glucosamine sulfate
- N-acetylglucosamine
- Chitosamine
Comparison: Glucosamine-6-13C (hydrochloride) is unique due to its stable isotope labeling, which makes it particularly useful in metabolic and pharmacokinetic studies . Unlike other glucosamine derivatives, it provides precise tracking and quantification in biochemical research .
属性
分子式 |
C6H14ClNO5 |
|---|---|
分子量 |
216.62 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxy(613C)hexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i2+1; |
InChI 键 |
CBOJBBMQJBVCMW-DBHRGFGOSA-N |
手性 SMILES |
[13CH2]([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.Cl |
规范 SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-bromobenzoyl)-N-[2-(1H-indol-3-yl)ethyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B12390169.png)


![(2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12390180.png)








